molecular formula C19H17F3N4O3 B10940071 ethyl 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B10940071
M. Wt: 406.4 g/mol
InChI Key: DVWXAECGSTXUEM-UHFFFAOYSA-N
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Description

ETHYL 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a pyrimidinyl group

Preparation Methods

The synthesis of ETHYL 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Introduction of the pyrimidinyl group: This step involves the reaction of the pyrazole intermediate with a suitable pyrimidine derivative, often under reflux conditions with a suitable solvent.

    Addition of the trifluoromethyl group:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

ETHYL 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl and methoxyphenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to its therapeutic effects.

Comparison with Similar Compounds

ETHYL 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE: This compound has similar structural features but may differ in the position or type of substituents.

    METHYL 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE: This compound has a methyl ester group instead of an ethyl ester group, leading to differences in its chemical properties and reactivity.

    1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: This compound has a carboxylic acid group instead of an ester group, affecting its solubility and reactivity.

The uniqueness of ETHYL 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H17F3N4O3

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methylpyrazole-4-carboxylate

InChI

InChI=1S/C19H17F3N4O3/c1-4-29-17(27)14-10-23-26(11(14)2)18-24-15(9-16(25-18)19(20,21)22)12-6-5-7-13(8-12)28-3/h5-10H,4H2,1-3H3

InChI Key

DVWXAECGSTXUEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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